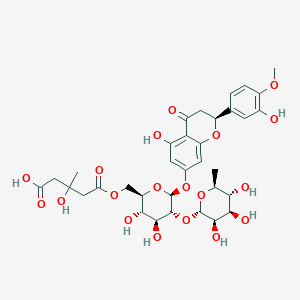
Brutieridin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brutieridin is a flavanone glycoside discovered in bergamot orange juice. It exhibits statin-like properties in preclinical research and has an anticholesterolaemic effect . This compound is of significant interest due to its potential health benefits, particularly in lowering cholesterol levels.
Preparation Methods
Brutieridin is primarily obtained from bergamot orange juice. The industrial production involves the extraction of bergamot juice, followed by purification processes to isolate this compound and other bioactive compounds . The bioconversion of citrus wastes into vinegars with high content in this compound and melitidin has also been demonstrated using selected microbial starters .
Chemical Reactions Analysis
Brutieridin undergoes various chemical reactions, including oxidation and reduction. It has been shown to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), an enzyme involved in cholesterol synthesis . Common reagents used in these reactions include oxidizing agents and reducing agents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
Brutieridin has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a natural product with health benefits.
Biology: Research focuses on its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
Brutieridin exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), which plays a crucial role in cholesterol synthesis . This inhibition leads to a reduction in cholesterol levels. Additionally, this compound has been shown to decrease the level of Niemann-Pick C1 Like 1, an important cholesterol transporter, further contributing to its cholesterol-lowering effects .
Comparison with Similar Compounds
Brutieridin is similar to other flavanone glycosides such as melitidin, neoeriocitrin, naringin, and neohesperidin . this compound is unique due to its specific inhibition of HMGCR and its significant cholesterol-lowering effects. Melitidin, another compound found in bergamot, also exhibits similar properties but differs in its molecular structure and specific biological activities .
Properties
CAS No. |
1162664-57-4 |
|---|---|
Molecular Formula |
C34H42O19 |
Molecular Weight |
754.7 g/mol |
IUPAC Name |
5-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[[(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C34H42O19/c1-13-26(41)28(43)30(45)32(49-13)53-31-29(44)27(42)22(12-48-24(40)11-34(2,46)10-23(38)39)52-33(31)50-15-7-17(36)25-18(37)9-20(51-21(25)8-15)14-4-5-19(47-3)16(35)6-14/h4-8,13,20,22,26-33,35-36,41-46H,9-12H2,1-3H3,(H,38,39)/t13-,20-,22+,26-,27+,28+,29-,30+,31+,32-,33+,34?/m0/s1 |
InChI Key |
SHCWOSSXLGIQEQ-CZFUJNBSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















